![molecular formula C17H23N7 B2933815 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine CAS No. 2415562-04-6](/img/structure/B2933815.png)
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It has also been shown to inhibit the activation of Akt and ERK, two major signaling pathways involved in cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine have been studied extensively. Some of the most notable effects include:
1. Inhibition of cell growth and proliferation: This compound has been shown to inhibit the growth and proliferation of various types of cancer cells in vitro and in vivo.
2. Neuroprotection: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antiviral and antibacterial activity: This compound has been shown to inhibit the replication of several viruses and bacteria, including HIV, hepatitis C virus, and MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages and limitations of using 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine in lab experiments depend on the specific research question and experimental design. However, some general advantages and limitations include:
Advantages:
1. Potent and selective: This compound has been shown to be potent and selective in inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival.
2. Versatile: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and infectious diseases.
3. Well-characterized: This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Limitations:
1. Toxicity: This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
2. Solubility: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
3. Cost: The synthesis of this compound is complex and requires specialized equipment and expertise, which may make it expensive to produce and limit its availability for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine. Some of the most promising directions include:
1. Development of analogs: The synthesis of analogs of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine may lead to the discovery of more potent and selective inhibitors of various enzymes and signaling pathways.
2. Clinical trials: The potential use of this compound as a chemotherapeutic agent for the treatment of various types of cancer and as a neuroprotective agent for the treatment of neurodegenerative diseases should be further investigated in clinical trials.
3. Combination therapy: The use of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine in combination with other chemotherapeutic agents or neuroprotective agents may lead to synergistic effects and improve treatment outcomes.
In conclusion, 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs in various fields of scientific research.
Synthesemethoden
The synthesis of 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been reported in several research articles. One of the most commonly used methods involves the reaction of 5-methyl-2-aminopyrimidine with 1-bromo-4-(4-piperazin-1-ylphenyl)butan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at elevated temperatures, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Cancer research: This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neuroscience: 4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major factors contributing to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Infectious diseases: This compound has also been studied for its potential use as an antiviral and antibacterial agent. It has been shown to inhibit the replication of several viruses and bacteria, including HIV, hepatitis C virus, and methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-12-19-16(20-13-14)24-10-8-22(9-11-24)15-4-5-18-17(21-15)23-6-2-3-7-23/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSNYJAJSJXSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

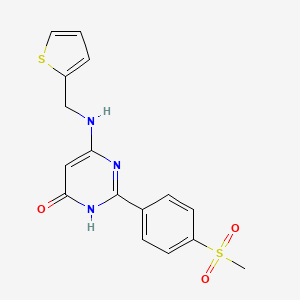
![2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2933733.png)
![3,4-diethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2933736.png)
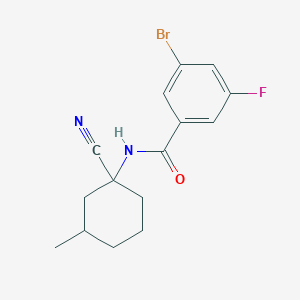
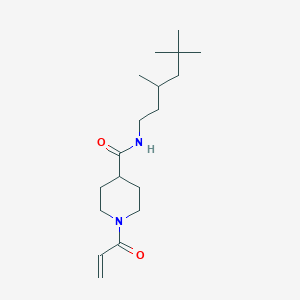
![3-(3-Bromophenyl)-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2933739.png)
![(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933740.png)
![2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2933742.png)
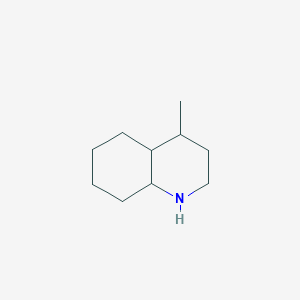

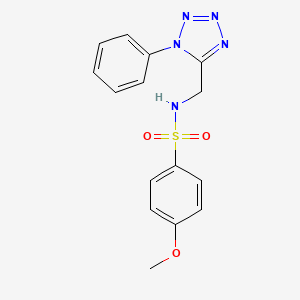
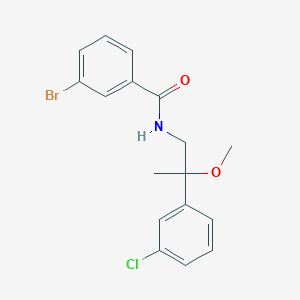

![4-(4-nitrophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933755.png)